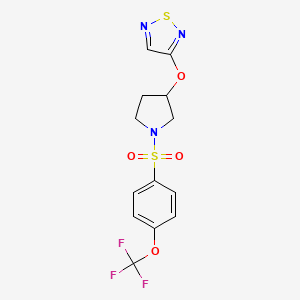
3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C13H12F3N3O4S2 and its molecular weight is 395.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Without specific studies on “3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole”, it’s difficult to say exactly how it interacts with its targets. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives have been shown to have a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The synthesis of pyrrolidine derivatives often involves 1,3-dipolar cycloaddition reactions .
Biological Activity
The compound 3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , a sulfonyl group , and a trifluoromethoxyphenyl moiety attached to a pyrrolidine. These structural elements contribute to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₃N₃O₄S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 2034523-20-9 |
Anticancer Properties
- Cytotoxicity : Thiadiazole derivatives, including the target compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit strong antiproliferative activity against lung (A549), breast (MCF7), and prostate (PC3) cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The trifluoromethoxy group enhances binding affinity to molecular targets, potentially leading to the modulation of kinase activity involved in cancer progression .
-
Case Studies :
- A study evaluated several thiadiazole derivatives for their anticancer activity using the MTT assay. The results showed that certain derivatives had IC50 values as low as 0.079 µM against HeLa cells, indicating potent cytotoxicity .
- Another investigation revealed that derivatives with trifluoromethyl substituents demonstrated improved anticancer activity compared to their non-substituted counterparts, suggesting that fluorination may enhance biological efficacy .
Other Biological Activities
Thiadiazole compounds are also recognized for their antibacterial , antifungal , and anti-inflammatory properties. The sulfur atom in the thiadiazole ring improves lipophilicity, facilitating cellular uptake and interaction with various biological targets .
Table of Biological Activities
Properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S2/c14-13(15,16)23-9-1-3-11(4-2-9)25(20,21)19-6-5-10(8-19)22-12-7-17-24-18-12/h1-4,7,10H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMMVQESMYDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














